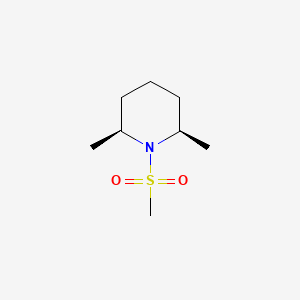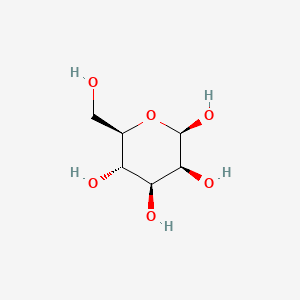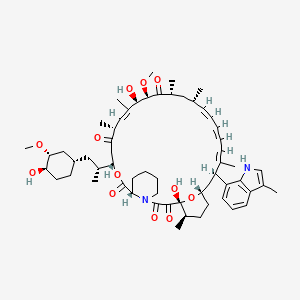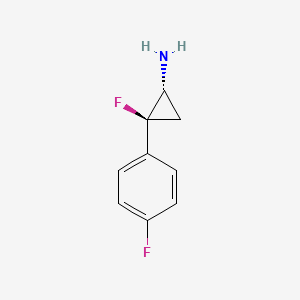
cis-2,6-Dimethyl-1-methyl sulfonyl piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2,6-dimethyl-1-methyl sulfonyl piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-dimethyl-1-methyl sulfonyl piperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of chiral aziridine intermediates, which undergo sequential reactions such as reduction, ring-opening, and intramolecular reductive amination . The reaction conditions often involve atmospheric hydrogen and specific catalysts to ensure high yields and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cis-2,6-dimethyl-1-methyl sulfonyl piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert intermediates into the desired product.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or nickel.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Cis-2,6-dimethyl-1-methyl sulfonyl piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2,6-dimethyl-1-methyl sulfonyl piperidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in treating neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
Cis-2,6-dimethyl piperidine: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
1-methyl sulfonyl piperidine: Similar structure but without the dimethyl groups, leading to different steric and electronic properties.
Uniqueness
Cis-2,6-dimethyl-1-methyl sulfonyl piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-7-5-4-6-8(2)9(7)12(3,10)11/h7-8H,4-6H2,1-3H3/t7-,8+ |
InChI Key |
NDRNIFSBRLCSCZ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1S(=O)(=O)C)C |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)
![c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847444.png)
![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)

![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)

![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] hydrogen sulfate](/img/structure/B10847499.png)
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)

![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)
